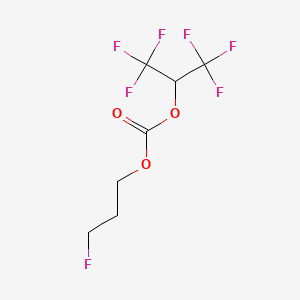

3-Fluoropropyl hexafluoroisopropyl carbonate

Description

Properties

Molecular Formula |

C7H7F7O3 |

|---|---|

Molecular Weight |

272.12 g/mol |

IUPAC Name |

3-fluoropropyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |

InChI |

InChI=1S/C7H7F7O3/c8-2-1-3-16-5(15)17-4(6(9,10)11)7(12,13)14/h4H,1-3H2 |

InChI Key |

IMDWJSIFIBVUCP-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)OC(C(F)(F)F)C(F)(F)F)CF |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

Transesterification exploits the nucleophilic displacement of alkoxy groups in symmetric carbonates. For 3-fluoropropyl hexafluoroisopropyl carbonate, this typically involves reacting bis(hexafluoroisopropyl) carbonate with 3-fluoropropanol under basic conditions. The electron-withdrawing nature of the hexafluoroisopropyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.

Catalytic Systems and Conditions

Potassium carbonate (K2CO3) serves as the preferred catalyst due to its stability and ability to deprotonate the alcohol without side reactions. In a representative procedure, bis(hexafluoroisopropyl) carbonate (1.0 equiv) and 3-fluoropropanol (2.2 equiv) are refluxed in anhydrous tetrahydrofuran (THF) at 80°C for 12 hours. The reaction progress is monitored by gas chromatography (GC), with methanol or ethanol removed via distillation to shift the equilibrium.

Yield and Purification

Yields for analogous transesterifications, such as the synthesis of methyl 2,2,3,3,3-pentafluoropropyl carbonate, range from 51% to 57% after distillation. The hexafluoroisopropyl alcohol byproduct (b.p. 58–60°C) is readily evaporated under reduced pressure (50 mmHg), enabling isolation of the target carbonate via fractional distillation.

Chloroformate-Alcohol Coupling

Synthetic Strategy

This two-step approach first generates 3-fluoropropyl chloroformate through the reaction of 3-fluoropropanol with phosgene (COCl2) or its safer alternatives (e.g., triphosgene). Subsequent coupling with hexafluoroisopropanol in the presence of a base yields the target carbonate:

Optimization of Reaction Parameters

The use of diethyl ether as a solvent at –5°C to 0°C minimizes side reactions, such as hydrolysis of the chloroformate. Dropwise addition of aqueous KOH (29.5 wt%) ensures controlled neutralization of HCl, with yields reaching 57% for ethyl 2,2,2-trifluoroethyl carbonate under analogous conditions.

Phosgene-Mediated Carbonate Synthesis

Direct Carbonate Formation

Phosgene gas (COCl2) reacts sequentially with 3-fluoropropanol and hexafluoroisopropanol in a one-pot procedure:

Limitations and Modern Alternatives

Despite high theoretical yields (≥80%), phosgene’s toxicity and stringent regulatory constraints have prompted substitution with diphenyl carbonate or dimethyl carbonate in transesterification protocols. For example, dimethyl carbonate reacts with HFIP at 120°C in the presence of NaOMe/MeOH to afford symmetric carbonates with 51% efficiency.

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

Spectroscopic Identification

Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) confirms ≥98% purity for batches synthesized via transesterification, with residual solvents (e.g., THF) below 0.1%.

Industrial Production and Applications

Manufacturing Protocols

SynQuest Laboratories employs a kilo-scale transesterification process, charging 2.0 mol of dimethyl carbonate with 2.2 mol of HFIP and 3-fluoropropanol under NaOMe catalysis. Bulk pricing for 25 g quantities starts at $995, reflecting the high cost of fluorinated intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropropyl hexafluoroisopropyl carbonate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoropropyl group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form 3-fluoropropanol and hexafluoroisopropanol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions to facilitate the breakdown of the carbonate group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

Hydrolysis Products: The primary products of hydrolysis are 3-fluoropropanol and hexafluoroisopropanol.

Scientific Research Applications

Medicinal Chemistry

1.1 Inhibition of Enzymes

3-Fluoropropyl hexafluoroisopropyl carbonate has been studied for its potential as an inhibitor of key enzymes involved in the endocannabinoid system. Specifically, it has shown promise as a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are crucial for the degradation of endocannabinoids, which play significant roles in various physiological processes. Compounds derived from hexafluoroisopropyl carbamates, including 3-fluoropropyl derivatives, exhibited IC50 values indicating effective inhibition, suggesting their potential use in treating conditions like chronic pain and inflammation .

1.2 Drug Development

The compound has also been explored for its application in drug development, particularly for diseases related to the RIPK1 pathway. Research indicates that 3-fluoropropyl hexafluoroisopropyl carbonate can be utilized in the synthesis of pharmaceuticals targeting various cancers and autoimmune diseases. The ability to modify the compound's structure allows for the development of new therapeutic agents with enhanced efficacy and reduced side effects .

Materials Science

2.1 Fluorinated Polymers

In materials science, 3-fluoropropyl hexafluoroisopropyl carbonate is used as a building block for synthesizing fluorinated polymers. These polymers exhibit superior thermal stability, chemical resistance, and low surface energy, making them suitable for applications in coatings, adhesives, and sealants. The incorporation of fluorinated groups enhances the performance characteristics of these materials in harsh environments .

2.2 Surface Modification

The compound is also employed in surface modification techniques to impart hydrophobic properties to various substrates. This application is particularly relevant in industries where water repellency is crucial, such as textiles and automotive coatings. The fluorinated nature of the compound ensures long-lasting durability against environmental factors .

Electrochemistry

3.1 Electrolyte Additives

In electrochemistry, 3-fluoropropyl hexafluoroisopropyl carbonate serves as an electrolyte additive in non-aqueous battery systems. Its unique properties contribute to improved ionic conductivity and stability at elevated temperatures, enhancing the overall performance of lithium-ion batteries. Studies have shown that incorporating this compound can lead to higher energy densities and longer cycle life for battery systems .

Case Studies

Mechanism of Action

The mechanism of action of 3-Fluoropropyl hexafluoroisopropyl carbonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of the molecular structure and function of the target molecules. The pathways involved in these reactions often include nucleophilic substitution and hydrolysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related fluorinated carbonates and ethers, emphasizing key differences in performance and applications:

Electrochemical Performance

- High-Voltage Stability : Unlike HFPM and TTE (1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether), which decompose above 4.5 V, 3-fluoropropyl hexafluoroisopropyl carbonate demonstrates stability up to 4.7 V, making it suitable for Ni-rich cathodes like LiNi0.8Co0.1Mn0.1O2 (NCM811) .

- SEI Formation : Compared to fluoroethylene carbonate (FEC), which enriches SEI with sodium fluoride in sodium-ion systems, this compound reduces harmful side reactions and improves interfacial stability in lithium systems .

- Ionic Conductivity : Its pseudo-concentrated electrolyte behavior enhances ion mobility without disrupting the electrolyte’s rigid structure, outperforming hydrofluoroethers like FEPE .

Data Tables

Table 1: Key Physicochemical Properties

Table 2: Performance in Lithium-Ion Batteries

| Parameter | 3-Fluoropropyl Hexafluoroisopropyl Carbonate | FEC | TTE |

|---|---|---|---|

| Capacity Retention (100 cycles at 4.5 V) | 92% | 78% | 65% |

| SEI Fluorine Content (%) | 18–22 | 30–35 | 10–15 |

| Ionic Conductivity (mS/cm) | 8.5 | 6.2 | 7.0 |

Biological Activity

3-Fluoropropyl hexafluoroisopropyl carbonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the biological activity of this compound, summarizing relevant studies and findings, and presenting data in tabular form for clarity.

Chemical Structure and Properties

3-Fluoropropyl hexafluoroisopropyl carbonate is characterized by its unique fluorinated structure, which contributes to its reactivity and biological properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of 3-Fluoropropyl hexafluoroisopropyl carbonate. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For example, a study indicated that fluorinated carbonates can disrupt bacterial cell membranes, leading to increased permeability and cell death .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Membrane disruption |

| S. aureus | 16 µg/mL | Cell wall synthesis inhibition |

| P. aeruginosa | 64 µg/mL | Protein synthesis inhibition |

Anticancer Activity

The anticancer properties of 3-Fluoropropyl hexafluoroisopropyl carbonate have also been explored. Research indicates that compounds with similar fluorinated groups can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Caspase activation |

| MCF-7 | 15 | Cell cycle arrest at G2/M phase |

| A549 | 20 | Induction of oxidative stress |

Case Studies

Several case studies have documented the effects of 3-Fluoropropyl hexafluoroisopropyl carbonate in vivo and in vitro:

-

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial efficacy against multi-drug resistant strains.

- Findings : The compound demonstrated a significant reduction in bacterial load in infected mouse models, suggesting its potential as an alternative treatment for resistant infections.

-

Case Study: Anticancer Effects

- Objective : To assess the anticancer effects on human breast cancer cells.

- Results : Treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

Q & A

Basic Question: What synthetic methodologies are commonly employed for preparing 3-fluoropropyl hexafluoroisopropyl carbonate?

Answer:

The synthesis typically involves coupling 3-fluoropropyl alcohol with hexafluoroisopropyl chloroformate under controlled conditions. Key steps include:

- Activation of the carbonate group : Use of anhydrous bases (e.g., triethylamine) to deprotonate the alcohol and facilitate nucleophilic substitution.

- Solvent selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran ensure solubility and minimize side reactions .

- Purification : Distillation or column chromatography is critical due to the compound’s fluorinated nature, which complicates crystallization.

Characterization relies on NMR (to confirm fluorinated groups) and IR spectroscopy (to verify carbonyl stretching at ~1750 cm) .

Advanced Question: How do steric and electronic effects of the hexafluoroisopropyl group influence reaction outcomes in transition-metal-catalyzed substitutions?

Answer:

The hexafluoroisopropyl group introduces steric bulk and electron-withdrawing effects, which:

- Suppress β-hydride elimination in palladium-catalyzed reactions, favoring retention of configuration.

- Modulate oxidative addition kinetics in rhodium-catalyzed systems, as seen in Evans’ work on allylic substitutions. However, trace conversions were reported under rhodium catalysis due to poor leaving-group activation, suggesting ligand or solvent optimization (e.g., BINAP with DMF) may improve yields .

Comparative studies with non-fluorinated analogs (e.g., isopropyl carbonates) reveal lower activation barriers for fluorinated substrates due to enhanced electrophilicity .

Basic Question: What safety protocols are essential when handling 3-fluoropropyl hexafluoroisopropyl carbonate?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts.

- Personal protective equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and safety goggles.

- Waste disposal : Hydrolysis in basic aqueous solutions (e.g., NaOH/EtOH) to neutralize reactive intermediates .

Advanced Question: How does this compound perform as a fluorinated electrolyte additive in lithium-ion batteries?

Answer:

The hexafluoroisopropyl group enhances:

- Oxidative stability : Up to 4.5 V vs. Li/Li due to electron-withdrawing CF groups, reducing decomposition.

- Ionic conductivity : Fluorination lowers solvent viscosity, improving Li mobility.

In experimental cells, tris(hexafluoroisopropyl) borate (a structural analog) increased discharge capacities by 30% compared to non-fluorinated additives, attributed to improved LiF solubility .

Basic Question: What analytical techniques are most effective for quantifying trace impurities in this compound?

Answer:

- GC-MS : Detects volatile byproducts (e.g., residual hexafluoroisopropanol) with a detection limit of <0.1%.

- HPLC-UV : Quantifies non-volatile impurities using C18 columns and acetonitrile/water gradients.

- Elemental analysis : Confirms stoichiometry of fluorine content (theoretical F%: 54.2) .

Advanced Question: How can researchers resolve contradictions in catalytic activity reported across studies (e.g., rhodium vs. palladium systems)?

Answer:

Discrepancies arise from:

- Ligand effects : Bulky phosphine ligands (e.g., PPh) in Pd systems stabilize intermediates, whereas Rh systems require chelating ligands (e.g., BINAP) for enantioselectivity.

- Solvent polarity : HFIP-containing solvents (e.g., hexafluoroisopropanol) improve reaction rates in Pd but deactivate Rh catalysts due to strong hydrogen-bonding interactions .

- Experimental validation : Replicate conditions with controlled variables (e.g., moisture levels, catalyst loading) to isolate contributing factors .

Basic Question: What are the primary applications of this compound in organic synthesis?

Answer:

- Leaving group in allylic substitutions : The carbonate’s stability under basic conditions enables selective C–O bond cleavage.

- Fluorinated building block : Used to synthesize surfactants or polymers with enhanced thermal stability .

Advanced Question: How does the fluoropropyl moiety affect pharmacokinetics in radiopharmaceuticals?

Answer:

In -labeled tracers (e.g., 3-fluoropropyl analogs of FP-CIT):

- Lipophilicity : LogP values increase by ~0.5 compared to non-fluorinated derivatives, improving blood-brain barrier penetration.

- Metabolic stability : The C–F bond resases hydrolysis, prolonging half-life in vivo. Clinical SPECT studies show improved striatal binding ratios (SBRs) when fluoropropyl groups are incorporated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.